Propyl quinoline-4-carboxylate

Description

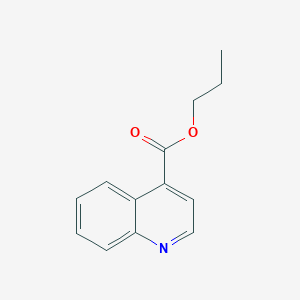

Structure

3D Structure

Properties

Molecular Formula |

C13H13NO2 |

|---|---|

Molecular Weight |

215.25 g/mol |

IUPAC Name |

propyl quinoline-4-carboxylate |

InChI |

InChI=1S/C13H13NO2/c1-2-9-16-13(15)11-7-8-14-12-6-4-3-5-10(11)12/h3-8H,2,9H2,1H3 |

InChI Key |

BMTLMSNURXWNFN-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC(=O)C1=CC=NC2=CC=CC=C12 |

Origin of Product |

United States |

Derivatization and Chemical Transformations of Propyl Quinoline 4 Carboxylate

Hydrolysis to Quinoline-4-Carboxylic Acid

The ester functional group of propyl quinoline-4-carboxylate (B1235159) can be readily hydrolyzed to yield quinoline-4-carboxylic acid. This reaction is a fundamental transformation, as the resulting carboxylic acid is a crucial intermediate for the synthesis of other derivatives, such as amides and more complex heterocyclic systems. nih.govui.ac.idresearchgate.net The hydrolysis is typically carried out under basic conditions, for instance, by refluxing with a solution of potassium hydroxide (B78521) in a suitable solvent like ethanol (B145695). ui.ac.idui.ac.id The progress of the reaction can be monitored using techniques like thin-layer chromatography. ui.ac.id The formation of the carboxylic acid can be confirmed by spectroscopic methods, such as Fourier Transform Infrared (FTIR) spectroscopy, which will show the characteristic absorption peaks of the C=O and O-H stretching of the carboxylic acid group. ui.ac.idui.ac.id

This hydrolysis step is often a prerequisite for further derivatization. For example, the synthesis of certain quinoline-4-carboxamides and their subsequent transformation into other bioactive molecules often begins with the hydrolysis of the corresponding ester. nih.govacs.org

Amidation Reactions and Carboxamide Derivatives

One of the most significant applications of propyl quinoline-4-carboxylate and its hydrolyzed product, quinoline-4-carboxylic acid, is in the synthesis of quinoline-4-carboxamides. nih.govresearchgate.net These derivatives are of considerable interest in medicinal chemistry due to their wide range of biological activities. researchgate.netnih.govresearchgate.net The conversion of the carboxylate or carboxylic acid to a carboxamide can be achieved through various synthetic methodologies.

A common approach involves the direct coupling of the corresponding carboxylic acid with an amine. nih.govorganic-chemistry.org This reaction is often facilitated by coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxybenzotriazole (HOBt) in a suitable solvent like dimethylformamide (DMF). nih.gov Alternatively, the carboxylic acid can be converted to an acid chloride using reagents like thionyl chloride, which then readily reacts with an amine to form the amide. nih.govacs.org

The synthesis of a diverse library of quinoline-4-carboxamides can be achieved by employing a variety of amines in the amidation reaction. nih.govresearchgate.net This modular approach allows for the systematic exploration of structure-activity relationships. nih.gov

A specific and important class of carboxamide derivatives are the carbohydrazides. Propyl quinoline-4-carbohydrazide can be synthesized from the corresponding ester, this compound. This transformation is typically achieved by reacting the ester with hydrazine hydrate in a suitable solvent, such as boiling ethanol. ui.ac.idnih.gov This reaction serves as a key step in the synthesis of more complex heterocyclic systems and molecules with potential biological activity. nih.govnih.govrsc.org

The resulting carbohydrazide is a versatile intermediate. For instance, it can be further reacted to form various derivatives, including pyrazolyl and pyrazolone compounds, by condensation with β-dicarbonyl compounds like acetylacetone and ethyl acetoacetate. nih.gov

Quinoline-4-carbohydrazides are valuable precursors for the synthesis of hydrazide-hydrazone derivatives. nih.govresearchgate.neteurekaselect.com These compounds are formed by the condensation reaction of the carbohydrazide with various aldehydes. eurekaselect.commedcraveonline.com This reaction provides a straightforward method for introducing a wide range of substituents onto the quinoline (B57606) scaffold, leading to a diverse array of molecules. nih.govmdpi.com

The synthesis of hydrazide-hydrazones from quinoline-4-carboxamides has been utilized to generate libraries of compounds for biological screening. nih.gov For example, a series of biologically active 3-quinoline carboxylic acid hydrazide-hydrazones were synthesized from the corresponding hydrazide and various aldehydes with moderate to good yields. eurekaselect.com These derivatives often exhibit interesting biological properties and are a subject of ongoing research in medicinal chemistry. researchgate.net

Functionalization of the Quinoline Ring System

Beyond modifications at the carboxylate group, the quinoline ring system of this compound itself can be functionalized to introduce additional substituents. The functionalization of the quinoline ring is a key strategy in medicinal chemistry to modulate the pharmacological properties of quinoline-based compounds. rsc.orgrsc.org Various methods have been developed for the regioselective introduction of functional groups at different positions of the quinoline core. mdpi.com

One of the powerful techniques for quinoline functionalization is through C-H bond activation. rsc.orgmdpi.com This approach allows for the direct introduction of aryl, alkyl, and other groups onto the quinoline ring, often with high regioselectivity. rsc.orgmdpi.com Transition metal catalysts, such as those based on palladium, rhodium, and ruthenium, have been extensively used to facilitate these transformations. rsc.orgmdpi.com For instance, palladium-catalyzed C2 oxidative cross-coupling of quinoline N-oxide with indoles has been reported. mdpi.com

The choice of catalyst, reaction conditions, and directing groups can significantly influence the position of functionalization on the quinoline ring. rsc.org This allows for the targeted synthesis of specific isomers with desired properties.

Strategies for Introducing Diverse Substituents onto the Quinoline-4-Carboxylate Core

The development of synthetic strategies to introduce a wide variety of substituents onto the quinoline-4-carboxylate core is crucial for creating diverse chemical libraries for drug discovery and other applications. rsc.orgrsc.org These strategies often involve a combination of reactions targeting both the carboxylate group and the quinoline ring.

A common and powerful method for introducing diversity is through multicomponent reactions. nih.gov For example, the Doebner and Pfitzinger reactions are classical methods for the synthesis of quinoline-4-carboxylic acids, which can then be esterified to this compound and further derivatized. imist.ma Modern variations of these reactions often employ green chemistry principles, such as using solvent-free conditions, efficient catalysts, or microwave irradiation to improve yields and reduce reaction times. imist.ma

The Pfitzinger reaction, for instance, involves the condensation of isatin (B1672199) with a carbonyl compound to form a quinoline-4-carboxylic acid. ui.ac.idresearchgate.net By varying the isatin and carbonyl starting materials, a wide range of substituted quinoline-4-carboxylates can be synthesized. ui.ac.idresearchgate.net Similarly, the Doebner reaction, a three-component synthesis involving anilines, aldehydes, and pyruvic acid, offers a versatile route to quinoline-4-carboxylic acids with diverse substitution patterns. nih.govacs.org

Furthermore, skeletal editing strategies, such as indole ring expansion, have emerged as innovative approaches to synthesize substituted quinolines, offering novel pathways to access diverse chemical space. rsc.org These advanced synthetic methods, coupled with traditional functional group transformations, provide a powerful toolkit for the synthesis of a vast array of this compound derivatives.

Structure Activity Relationship Sar Studies and Molecular Design Principles for Quinoline 4 Carboxylate Scaffolds

Elucidation of Key Pharmacophoric Features within the Quinoline-4-Carboxylate (B1235159) Structure

The biological activity of quinoline-4-carboxylate derivatives is intrinsically linked to several key pharmacophoric features. A crucial element is the carboxylic acid at the C-4 position , or a corresponding salt or ester, which plays a significant role in molecular recognition and binding. nih.gov For instance, in the context of dihydroorotate (B8406146) dehydrogenase (DHODH) inhibition, the carboxylate group is known to form a salt bridge with arginine residues (specifically R136) and can participate in hydrogen bond interactions with other residues like glutamine (Q47) within the enzyme's active site. nih.gov This interaction is considered essential for the inhibitory activity of this class of compounds.

The benzo portion of the quinoline (B57606) ring represents a third key area for modification and interaction. Substitutions on this part of the scaffold can modulate the electronic properties, lipophilicity, and steric profile of the molecule, thereby influencing its pharmacokinetic and pharmacodynamic properties. nih.gov

The ester group, as in Propyl quinoline-4-carboxylate, serves as a bioisostere of the carboxylic acid. The conversion of the carboxylic acid to an ester can impact the molecule's physicochemical properties, such as solubility and cell permeability. However, it is noteworthy that in some SAR studies, ester derivatives have shown a decrease in potency compared to their carboxylic acid counterparts, suggesting that the free carboxylate may be optimal for certain target interactions. nih.gov

Impact of Substituents on the Quinoline Ring System on Molecular Interactions

The strategic placement of various substituents on the quinoline ring system is a cornerstone of designing potent and selective molecules. The effects of these substitutions are highly dependent on their position and chemical nature.

At the C-2 Position: As mentioned, bulky hydrophobic groups are generally favored. For example, the introduction of aryl or substituted aryl groups at this position is a common strategy in the design of various inhibitors.

At the C-3 Position: Modifications at the C-3 position can have a significant impact on activity. For example, the presence of a methyl group at this position has been shown to reduce the antimalarial activity of certain 4-substituted quinolines. pharmacy180.com

At the C-4 Position: While the carboxylate or its ester is a key feature, the nature of the ester group itself can fine-tune the activity. The propyl group in this compound, for instance, will confer different properties compared to a methyl or ethyl ester, primarily by increasing lipophilicity. This can affect how the molecule partitions into biological membranes and interacts with hydrophobic pockets of a target protein. In the design of 4-hydroxy-2-quinolinone derivatives, N-propyl substitution on an amide at the C-3 position resulted in optimal activity, whereas elongating the alkyl chain led to inactive compounds, highlighting the sensitivity of activity to the length of the alkyl chain. nih.gov

On the Benzo Ring (C-5, C-6, C-7, C-8): Substituents on the benzene (B151609) ring of the quinoline scaffold are crucial for modulating activity and specificity.

C-6 Position: A fluorine atom at C-6 is a common feature in many potent quinoline-based antibacterial agents. nih.gov

C-7 Position: A chloro group at the C-7 position has been identified as optimal for the antimalarial activity of 4-aminoquinolines like chloroquine. pharmacy180.com

C-8 Position: An additional methyl group at the C-8 position can abolish antimalarial activity. pharmacy180.com

The following table summarizes the impact of various substituents on the activity of quinoline derivatives based on several research findings.

| Position | Substituent | Effect on Biological Activity | Reference Compound Class |

| C-2 | Bulky, hydrophobic groups | Generally necessary for high potency | DHODH Inhibitors |

| C-3 | Methyl group | Reduces antimalarial activity | 4-Aminoquinolines |

| C-4 | Carboxylic acid/ester | Essential for binding (e.g., to DHODH) | DHODH Inhibitors |

| C-6 | Fluoro group | Important for strong antibacterial activity | Quinolone Antibacterials |

| C-7 | Chloro group | Optimal for antimalarial activity | 4-Aminoquinolines |

| C-8 | Methyl group | Abolishes antimalarial activity | 4-Aminoquinolines |

Rational Design of Quinoline-4-Carboxylate Derivatives for Targeted Research

The principles of SAR are actively applied in the rational design of quinoline-4-carboxylate derivatives for specific biological targets. This approach involves a structure-guided methodology to develop improved inhibitors. acs.org

One prominent example is the design of DHODH inhibitors for potential anticancer therapies. nih.gov Researchers have identified key residues in the brequinar-binding pocket of DHODH, such as T63 and Y356, as suitable for forming new hydrogen-bonding interactions. acs.org By designing analogues that maintain the essential quinoline-4-carboxylate pharmacophore while introducing strategically positioned hydrogen-bond accepting groups, scientists have successfully created more potent compounds. nih.govacs.org For instance, this strategy led to the discovery of quinoline-based analogues with IC50 values in the low nanomolar range. nih.govacs.org

In the field of antimalarial drug discovery , quinoline-4-carboxamides were identified from phenotypic screens and subsequently optimized. acs.org The initial hits often have suboptimal physicochemical properties. Rational design is then employed to improve potency, solubility, and metabolic stability by modifying substituents on the quinoline ring and the carboxamide moiety. acs.orgresearchgate.net

Another area of targeted research is the development of Sirtuin 3 (SIRT3) inhibitors . frontiersin.org In this context, researchers introduced a 4-acrylamidophenyl-quinoline group and then systematically modified the 4-carboxylic acid group with various substituted groups to explore the SAR and improve inhibitory activity. frontiersin.org

The process of rational design often involves:

Identifying a lead compound, often from high-throughput screening.

Using structural biology (like X-ray crystallography) and computational modeling to understand the binding mode of the lead compound. nih.gov

Synthesizing a focused library of analogues with systematic modifications at key positions.

Evaluating the biological activity of the new derivatives to establish a clear SAR.

Iteratively refining the design to optimize potency, selectivity, and pharmacokinetic properties. researchgate.net

Conformational Analysis and its Influence on Molecular Geometry

The three-dimensional conformation of a molecule is a critical determinant of its ability to bind to a biological target. For quinoline-4-carboxylate esters like this compound, conformational flexibility is primarily associated with the ester group.

The ester moiety has degrees of internal rotation that can lead to different conformers. A key aspect is the conformation around the carboxylic C-O bond. Computational studies on related ethyl quinoline-3-carboxylate derivatives have shown that structures with the carboxylic ester in a cis configuration are significantly more stable than those in a trans configuration. researchgate.net The trans conformation often leads to high-energy forms due to steric hindrance with substituents on the quinoline ring. researchgate.net

Within the more stable cis conformation, further rotational isomers can exist depending on the orientation of the ester's alkyl group (the propyl group in this case) relative to the quinoline ring. The relative stability of these conformers is influenced by subtle electronic and steric effects. For example, in a study of ethyl 4-chloro-7-iodoquinoline-3-carboxylate, the most stable conformer was found when the carbonyl oxygen and the chlorine atom at the 4-position were oriented towards the same side. researchgate.net

Advanced Analytical and Spectroscopic Characterization Techniques for Propyl Quinoline 4 Carboxylate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, DEPT-135)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For propyl quinoline-4-carboxylate (B1235159), ¹H, ¹³C, and DEPT-135 NMR experiments are used in concert to provide an unambiguous structural assignment. rsc.orgnih.gov

¹H NMR Spectroscopy provides information on the number and chemical environment of protons. The spectrum for propyl quinoline-4-carboxylate is expected to show distinct signals for the aromatic protons of the quinoline (B57606) ring and the aliphatic protons of the propyl group. The aromatic region (typically δ 7.5-8.9 ppm) would display a complex set of multiplets corresponding to the six protons on the quinoline core. The propyl group would exhibit three distinct signals: a triplet for the terminal methyl (CH₃) protons, a multiplet (sextet) for the central methylene (B1212753) (CH₂) protons, and a triplet for the methylene protons attached to the ester oxygen (O-CH₂). The integration of these signals would correspond to the number of protons in each environment (e.g., 3H for the methyl group).

¹³C NMR Spectroscopy identifies all non-equivalent carbon atoms in the molecule. The spectrum of this compound would show 13 distinct signals. Nine signals would appear in the aromatic region (δ 120-150 ppm) corresponding to the carbons of the quinoline ring, with an additional signal for the ester carbonyl carbon (C=O) appearing further downfield (δ ~165 ppm). The three aliphatic carbons of the propyl group would appear in the upfield region of the spectrum (δ 10-70 ppm).

DEPT-135 (Distortionless Enhancement by Polarization Transfer) is a spectral editing technique used to differentiate between CH, CH₂, and CH₃ groups. libretexts.org In a DEPT-135 spectrum, CH₃ and CH carbons appear as positive signals, while CH₂ carbons appear as negative signals. Quaternary carbons (like the C=O and the bridgehead carbons of the quinoline ring) are not observed. This technique is invaluable for confirming the assignments of the propyl group carbons and the protonated carbons of the quinoline ring. libretexts.org

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) | DEPT-135 (Predicted) |

| Quinoline H/C | δ 7.5 - 8.9 ppm (m) | δ 120 - 150 ppm | Positive (CH) |

| Ester C=O | - | δ ~165 ppm | No Signal |

| O-CH₂ -CH₂-CH₃ | δ ~4.3 ppm (t) | δ ~66 ppm | Negative |

| O-CH₂-CH₂ -CH₃ | δ ~1.8 ppm (sextet) | δ ~22 ppm | Negative |

| O-CH₂-CH₂-CH₃ | δ ~1.0 ppm (t) | δ ~10 ppm | Positive |

Mass Spectrometry (MS, HRMS, LC-MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. chempap.org

Standard Mass Spectrometry (MS) using techniques like electron ionization (EI) would show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (215.25 g/mol ). The fragmentation pattern provides structural clues. Key fragmentation pathways for quinoline esters include the loss of the alkoxy group and cleavage of the ester bond. chempap.orglibretexts.org Expected fragments for this compound would include ions corresponding to the loss of the propyl radical ([M - C₃H₇]⁺ at m/z 172), loss of propene via McLafferty rearrangement ([M - C₃H₆]⁺ at m/z 173), and the quinoline-4-carbonyl cation ([C₁₀H₆NCO]⁺ at m/z 156). Further fragmentation of the quinoline ring itself, such as the loss of hydrogen cyanide (HCN), is also characteristic. chempap.org

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula. frontiersin.org For this compound, HRMS would confirm the molecular formula C₁₃H₁₃NO₂ by matching the experimental mass to the calculated exact mass with a high degree of precision (typically within 5 ppm).

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is essential for analyzing complex mixtures, identifying derivatives in a reaction mixture, or studying the metabolism of a compound. ui.ac.id

| Ion/Fragment | Description | Predicted m/z |

| [M]⁺ | Molecular Ion | 215 |

| [M - C₃H₆]⁺ | Loss of propene | 173 |

| [M - C₃H₇]⁺ | Loss of propyl radical | 172 |

| [C₁₀H₆NCO]⁺ | Quinoline-4-carbonyl cation | 156 |

| [C₉H₆N]⁺ | Quinoline ring fragment (after loss of CO) | 128 |

Infrared (IR) Spectroscopy (FT-IR)

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. It is a rapid and effective method for identifying the functional groups present in a molecule. ui.ac.id The Fourier-Transform Infrared (FT-IR) spectrum of this compound would exhibit several characteristic absorption bands that confirm its structure. nih.govdocbrown.info

The most prominent peak would be the strong carbonyl (C=O) stretching vibration of the ester group, expected in the range of 1720-1740 cm⁻¹. Other key absorptions include the C-O stretching vibrations of the ester linkage, typically appearing as two bands in the 1300-1100 cm⁻¹ region. Aromatic C-H stretching vibrations from the quinoline ring would be observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the propyl group would appear just below 3000 cm⁻¹. Aromatic C=C bond stretching vibrations within the quinoline ring system typically produce several peaks in the 1600-1450 cm⁻¹ region. docbrown.inforesearchgate.net

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| C-H Stretch (Aromatic) | Quinoline Ring | 3050 - 3150 |

| C-H Stretch (Aliphatic) | Propyl Group | 2850 - 2980 |

| C=O Stretch | Ester Carbonyl | 1720 - 1740 |

| C=C/C=N Stretch | Quinoline Ring | 1450 - 1620 |

| C-O Stretch | Ester Linkage | 1100 - 1300 |

Ultraviolet-Visible (UV-Vis) Spectrophotometry

Ultraviolet-Visible (UV-Vis) spectrophotometry measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. This technique is particularly useful for analyzing compounds with chromophores, such as conjugated systems. mdpi.com

The quinoline ring system in this compound is a strong chromophore. The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, is expected to show multiple absorption bands characteristic of the π→π* electronic transitions within the aromatic system. researchgate.netnist.gov Quinoline itself displays distinct absorption maxima (λ_max) around 225 nm, 275 nm, and 310 nm. nist.gov The presence of the carboxylate group at the 4-position can cause a shift in these absorption bands (a bathochromic or hypsochromic shift) and may alter their intensities. ui.ac.id

| Transition Type | Chromophore | Expected λ_max (nm) |

| π→π* | Quinoline Ring System | ~230, ~280, ~315 |

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is used to confirm the empirical formula, which, when combined with the molecular weight from mass spectrometry, verifies the molecular formula. For this compound, the theoretical elemental composition is calculated from its molecular formula, C₁₃H₁₃NO₂. The experimentally determined percentages must agree with the theoretical values within a narrow margin (typically ±0.4%) to validate the purity and identity of the synthesized compound.

| Element | Symbol | Theoretical Percentage (%) |

| Carbon | C | 72.54 |

| Hydrogen | H | 6.09 |

| Nitrogen | N | 6.51 |

| Oxygen | O | 14.87 |

X-ray Crystallography for Structural Elucidation

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting a beam of X-rays off a single crystal of the compound, a detailed electron density map can be generated, from which the exact atomic positions, bond lengths, bond angles, and torsional angles can be determined. iucr.orgresearchgate.net

For this compound or its derivatives, a successful single-crystal X-ray diffraction analysis would provide definitive proof of its structure. nih.gov Key structural features that would be elucidated include the planarity of the quinoline ring system, the conformation of the propyl ester chain, and the dihedral angle between the plane of the quinoline ring and the plane of the carboxylate group. nih.gov Furthermore, this technique reveals intermolecular interactions in the crystal lattice, such as hydrogen bonding or π-π stacking, which govern the packing of molecules in the solid state. researchgate.net This level of structural detail is crucial for understanding structure-activity relationships and for computational modeling studies. nih.gov

Theoretical and Computational Chemistry Studies on Quinoline 4 Carboxylate Systems

Quantum Chemical Calculations (e.g., DFT, B3LYP)

Quantum chemical calculations are employed to understand the electronic structure and reactivity of quinoline (B57606) derivatives. Density Functional Theory (DFT) is a prominent method used for these investigations, offering a balance between accuracy and computational cost. nih.govresearchgate.net The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is frequently used in conjunction with basis sets like 6-311+G** to perform calculations that yield valuable insights into molecular geometry, electronic energies, and vibrational frequencies. researchgate.netresearchgate.net

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge delocalization, hyperconjugative interactions, and intramolecular charge transfer within a molecule. researchgate.net It provides a detailed picture of the Lewis structure, atomic charges, and the nature of chemical bonds. semanticscholar.org

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

| LP(1) O_carbonyl | π(C_ring - C_ring) | 5.2 |

| LP(2) O_ester | σ(C_carbonyl - O_ester) | 3.8 |

| π(C_ring - C_ring) | π(C_ring - N_ring) | 21.5 |

| σ(C_ring - H) | σ(C_ring - C_ring) | 2.1 |

This table presents hypothetical but representative data for orbital interactions within a quinoline-4-carboxylate (B1235159) system as determined by NBO analysis. LP denotes a lone pair, π represents a pi bond, and σ represents a sigma bond.

Molecular Electrostatic Potential (MEP) surface analysis is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.govresearchgate.net The MEP map displays regions of negative potential (electron-rich, typically colored in shades of red), which are susceptible to electrophilic attack, and regions of positive potential (electron-deficient, shown in shades of blue), which are prone to nucleophilic attack. chemrxiv.orgnih.gov

For propyl quinoline-4-carboxylate, the MEP surface would show pronounced negative potential around the carbonyl oxygen and the nitrogen atom of the quinoline ring, identifying these as primary sites for hydrogen bonding and interactions with positive centers. researchgate.net Conversely, the hydrogen atoms of the propyl group and the quinoline ring would exhibit positive potential. This analysis is crucial for understanding non-covalent interactions that govern how the molecule binds to a biological receptor. nih.gov

Molecular Docking Methodologies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or DNA) to form a stable complex. derpharmachemica.compensoft.net This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-target interactions. ijcps.org

In studies involving quinoline-4-carboxylate derivatives, docking simulations are performed to explore their potential binding modes within the active site of a biological target. nih.govnih.gov The process involves treating the ligand as flexible while the receptor may be held rigid or allowed partial flexibility. Scoring functions are then used to estimate the binding affinity, with lower energy scores typically indicating more favorable binding. ijcps.org Docking results can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the receptor's active site, providing insights that can guide the design of more potent analogues. derpharmachemica.comnih.gov

Molecular Dynamics Simulations

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view by simulating the movements of atoms and molecules over time. nih.gov MD simulations are used to assess the stability of a docked protein-ligand complex and to study conformational changes that may occur upon binding. mdpi.com

For a complex of a quinoline-4-carboxylate derivative and its target protein, an MD simulation would be run for a specified period (e.g., 100 nanoseconds) in a simulated physiological environment. mdpi.com The stability of the complex is often evaluated by calculating the root-mean-square deviation (RMSD) of the protein and ligand over the course of the simulation. A stable RMSD trajectory suggests that the ligand remains securely bound in the active site. These simulations provide a more realistic representation of the binding event by accounting for the inherent flexibility of both the ligand and the protein. nih.gov

QSAR (Quantitative Structure-Activity Relationship) Modeling in Chemical Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.orgfiveable.me The fundamental principle is that the structural properties of a molecule determine its activity. fiveable.me

To develop a QSAR model for a series of quinoline-4-carboxylate derivatives, researchers would first synthesize and test the compounds to obtain their biological activity data (e.g., IC50 values). nih.govnih.gov Then, various molecular descriptors (numerical representations of molecular properties) are calculated for each compound. Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that correlates the descriptors with the observed activity. nih.govjocpr.com A validated QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. wikipedia.org

Prediction of Molecular Descriptors for Research Design

Molecular descriptors are numerical values that encode different aspects of a molecule's structure, including its physicochemical, topological, and electronic properties. nih.gov The prediction of these descriptors is a critical first step in QSAR modeling and is also essential for designing new molecules with drug-like properties. jocpr.com

Commonly calculated descriptors for compounds like this compound include lipophilicity (LogP), topological polar surface area (TPSA), molecular weight, and the number of hydrogen bond donors and acceptors. ijcps.org These descriptors are used to assess a compound's potential pharmacokinetic properties, such as absorption and membrane permeability, often guided by frameworks like Lipinski's Rule of Five. nih.gov By calculating these descriptors in silico, researchers can pre-emptively evaluate the drug-likeness of designed molecules, helping to focus synthetic efforts on compounds with a higher probability of success. ijcps.org

| Descriptor | Definition | Typical Value Range for Oral Drugs | Relevance |

| Molecular Weight (MW) | The mass of one mole of the substance. | < 500 g/mol | Influences size, absorption, and diffusion. |

| LogP | The logarithm of the partition coefficient between octanol (B41247) and water. | < 5 | Measures lipophilicity, affecting solubility and membrane permeability. |

| Hydrogen Bond Donors (HBD) | Number of N-H and O-H bonds. | < 5 | Influences solubility and binding to target. |

| Hydrogen Bond Acceptors (HBA) | Number of N and O atoms. | < 10 | Influences solubility and binding to target. |

| Topological Polar Surface Area (TPSA) | Sum of surfaces of polar atoms in a molecule. | < 140 Ų | Predicts drug transport properties, including intestinal absorption. |

This table outlines key molecular descriptors and their significance in the design and evaluation of potential drug candidates.

Applications of Quinoline 4 Carboxylate Scaffolds in Chemical Research

Role as Synthetic Intermediates and Precursors for Complex Molecules

The quinoline-4-carboxylate (B1235159) scaffold is a highly valued building block in the construction of more complex and functionally rich molecules, particularly in the realm of medicinal chemistry and natural product synthesis. acs.org The carboxylic acid or its ester derivative, such as propyl quinoline-4-carboxylate, serves as a versatile chemical handle for elaboration.

One of the primary applications is in the synthesis of complex alkaloids. For instance, quinolin-4-ones, closely related precursors, have been utilized in the efficient, metal-free total synthesis of the quinoline-based alkaloids Graveoline and Dubamine. mdpi.com The quinoline (B57606) core is also central to the development of novel therapeutic agents. Research programs have used quinoline-4-carboxylic acid as a starting point to generate libraries of quinoline-4-carboxamides, which are then screened for biological activity. acs.orgresearchgate.net In these syntheses, the carboxylic acid is typically activated or converted to an ester to facilitate amide bond formation with various amines.

Furthermore, the scaffold allows for diversification through modern cross-coupling reactions. For example, brominated quinoline-4-carboxylate esters can undergo Suzuki coupling reactions to introduce a variety of aryl or heteroaryl substituents, significantly increasing molecular complexity. nih.gov This highlights the role of the ester, such as a propyl ester, as a key intermediate that is stable enough for purification but reactive enough for subsequent transformations. These derivatives are recognized as important intermediates for a range of pharmaceutical agents, including various receptor antagonists and anti-inflammatory drugs.

Table 1: Examples of Complex Molecules Derived from Quinoline-4-Carboxylate Precursors

| Precursor Type | Synthetic Transformation | Resulting Complex Molecule/Class | Field of Interest |

|---|---|---|---|

| Quinoline-4-carboxylic acid | Amide coupling | Quinoline-4-carboxamides | Antimalarial Drug Discovery acs.org |

| Quinolin-4-one | Multi-step synthesis | Graveoline and Dubamine alkaloids | Natural Product Synthesis mdpi.com |

| Bromo-quinoline-4-carboxylate ester | Suzuki cross-coupling | 2,4-Disubstituted quinolines | Medicinal Chemistry nih.gov |

Contributions to Methodological Development in Organic Synthesis

The significance of the quinoline-4-carboxylate core has spurred considerable research into new and improved methods for its synthesis. researchgate.net The development of efficient pathways to this scaffold is a key area of focus in organic methodology.

Classic methods for synthesizing quinoline-4-carboxylic acids include the Pfitzinger reaction, which involves the condensation of isatin (B1672199) with a carbonyl compound, and the Doebner reaction, a three-component reaction between an aniline (B41778), an aldehyde, and pyruvic acid. wikipedia.orgwikipedia.orgresearchgate.net While foundational, these methods can have limitations, such as harsh reaction conditions or low yields with certain substrates. nih.govresearchgate.net

To address these challenges, modern organic synthesis has introduced significant advancements. For instance, the Doebner hydrogen-transfer reaction was developed to improve the synthesis of substituted quinolines from anilines bearing electron-withdrawing groups, which typically perform poorly in the conventional Doebner reaction. nih.govnih.govacs.org This updated methodology expands the substrate scope and provides higher yields. nih.gov Other innovations include the use of microwave irradiation, solvent-free conditions, and novel catalysts to make these classic reactions more efficient and environmentally friendly. researchgate.netresearchgate.net One-pot procedures that combine multiple steps are now commonly employed to streamline the synthesis of quinoline-4-carboxylates and their derivatives. researchgate.netresearchgate.net

Table 2: Comparison of Synthetic Methodologies for Quinoline-4-Carboxylates

| Method | Reactants | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Pfitzinger Reaction | Isatin, Carbonyl Compound, Base | Typically reflux in ethanol (B145695) with KOH | Convenient one-pot synthesis of the core structure. | Limited by the stability of functional groups on isatin under basic conditions. nih.gov |

| Doebner Reaction | Aniline, Aldehyde, Pyruvic Acid | Often reflux in ethanol | Good for a variety of substituted anilines. wikipedia.orgnih.gov | Can give low yields with electron-deficient anilines. nih.govacs.org |

| Doebner Hydrogen-Transfer | Aniline, Aldehyde, Pyruvic Acid | Lewis acid catalyst (e.g., BF₃·THF) | High yields for both electron-rich and electron-deficient anilines; scalable. nih.gov | Requires careful control of reaction mechanism. |

| Microwave-Assisted Synthesis | Classic Reactants | Microwave Irradiation | Reduced reaction times, often higher yields. researchgate.net | Requires specialized equipment; scalability can be a concern. |

Exploration in Dye Chemistry and Coordination Chemistry

The quinoline-4-carboxylate structure possesses intrinsic properties that make it an excellent candidate for applications in materials science, particularly in coordination chemistry and the development of dyes. scribd.combohrium.com The scaffold contains a nitrogen atom within the aromatic system and oxygen atoms on the carboxylate group, both of which can act as donor atoms to coordinate with metal ions.

This chelating ability has been extensively exploited to construct coordination polymers. Quinoline-carboxylate ligands have been used to assemble novel multi-dimensional structures with a variety of metal ions, including lanthanides (Ln³⁺) and lead (Pb²⁺). nih.govscilit.com These coordination polymers can form 1D chains, 2D layers, or complex 3D frameworks. The resulting metal-organic materials often exhibit interesting physical properties, such as photoluminescence. nih.govresearchgate.net The specific structure and luminescent properties can be tuned by the choice of metal ion and the reaction conditions, such as temperature. nih.gov For example, complexes with zinc and other metals have been investigated as light-emitting layers in organic light-emitting diodes (OLEDs). scribd.comresearchgate.net

In the field of dye chemistry, the extended aromatic system of the quinoline ring is a chromophore that absorbs ultraviolet and visible light. This property is foundational to its use in creating dyes. The absorption and emission wavelengths can be modified by adding different substituents to the quinoline ring. This tunability makes quinoline derivatives attractive for creating photoinitiators for polymerization reactions and as fluorescent probes. ui.ac.id

Table 3: Selected Coordination Polymers with Quinoline-Carboxylate Ligands

| Ligand | Metal Ion(s) | Resulting Structure | Notable Property |

|---|---|---|---|

| Quinoline-2,4-dicarboxylate | Lanthanides (Nd³⁺, Eu³⁺, Tb³⁺, Er³⁺) | 3D Coordination Polymers | Luminescence (Visible and NIR) nih.gov |

| 2-Quinoline Carboxylate | Lead (II) | 1D Coordination Polymer | Precursor for nano-structured lead(II) oxide scilit.com |

Development of Novel Chemical Probes and Tools in Chemical Biology (excluding specific biological activities)

Beyond their role as synthetic precursors, quinoline-4-carboxylate scaffolds are being developed as platforms for novel chemical probes and tools to investigate biological systems. The value of the scaffold in this context lies in its rigid structure, inherent optical properties, and the synthetic accessibility of the carboxylate group for further modification. acs.org

The carboxylic acid or ester functionality is a key attachment point. It can be readily converted into an amide to link the quinoline core to other molecules, such as biomolecules or reporter tags. acs.org This strategy has been used to create trimodal Raman-chiral-fluorescent probes by coupling a quinoline carboxylic acid with cysteine. In these probes, the quinoline unit provides the fluorescent and Raman signals, while the carboxyl and thiol groups enhance water solubility and allow for anchoring to surfaces like gold nanoparticles. acs.org

Furthermore, the quinoline-4-carboxylic acid framework has been identified as a "privileged scaffold" in medicinal chemistry, meaning it can serve as a basis for developing ligands for multiple biological targets. nih.gov By systematically modifying the substituents on the quinoline ring, researchers can create libraries of compounds. These libraries are invaluable tools for chemical biology, allowing for the screening and identification of potent and selective inhibitors for specific enzymes. nih.govfrontiersin.org These inhibitors then serve as chemical tools to probe the function of those enzymes in cellular pathways, without focusing on their therapeutic potential. The development of such molecular probes is crucial for advancing the understanding of complex biological processes.

Future Directions and Emerging Research Trends for Propyl Quinoline 4 Carboxylate Research

Development of Highly Efficient and Sustainable Synthetic Routes for Esters

The synthesis of quinoline-4-carboxylate (B1235159) esters is undergoing a paradigm shift towards more sustainable and efficient methodologies. Traditional methods for synthesizing the quinoline (B57606) scaffold, such as the Pfitzinger, Doebner-von Miller, and Friedländer reactions, often require harsh conditions, long reaction times, and the use of hazardous reagents. tandfonline.comnih.govimist.ma Consequently, a major focus of current research is the development of "green" synthetic protocols that minimize environmental impact while maximizing efficiency.

Key areas of advancement include the use of nanocatalysts, microwave-assisted synthesis, and the exploration of environmentally benign solvents. tandfonline.comnih.govijpsjournal.com For instance, the use of water as a green solvent has been successfully employed in the synthesis of quinoline derivatives, offering an economical and environmentally friendly alternative to volatile organic solvents. tandfonline.com Similarly, microwave irradiation has been shown to significantly reduce reaction times and improve yields in the synthesis of quinoline-4-carboxylic acids. tandfonline.comresearchgate.net

Researchers are also focusing on one-pot, multi-component reactions that streamline the synthetic process, reduce waste, and improve atom economy. researchgate.netrsc.org These modern approaches are not only more sustainable but also offer greater flexibility in the synthesis of a diverse range of quinoline-4-carboxylate esters.

Table 1: Comparison of Traditional and Green Synthetic Approaches for Quinoline Derivatives

| Feature | Traditional Synthesis (e.g., Skraup, Pfitzinger) | Green Synthetic Approaches |

|---|---|---|

| Reaction Conditions | High temperatures, harsh acids/bases | Milder conditions, often at room or slightly elevated temperatures |

| Solvents | Often requires toxic and volatile organic solvents | Use of green solvents like water and ethanol (B145695), or solvent-free conditions tandfonline.com |

| Catalysts | Stoichiometric amounts of reagents, heavy metals | Recyclable catalysts, nanocatalysts, biocatalysts tandfonline.comnih.gov |

| Energy Consumption | High, due to prolonged heating | Lower, often utilizing microwave or ultrasound energy tandfonline.comijpsjournal.com |

| Waste Generation | Significant byproduct formation | Minimal waste, high atom economy |

| Reaction Time | Often several hours to days imist.ma | Significantly reduced, sometimes to a few minutes tandfonline.com |

Exploration of Novel Derivatization Pathways for Propyl Quinoline-4-Carboxylate

To expand the chemical space and explore new functionalities, researchers are investigating novel pathways for the derivatization of the this compound scaffold. A key strategy in this area is the direct functionalization of the quinoline ring through C-H bond activation. rsc.orgrsc.orgnih.gov This approach allows for the introduction of a wide range of substituents at various positions on the quinoline nucleus, providing access to novel analogues that would be difficult to synthesize using traditional methods. rsc.orgresearchgate.net

The functionalization of the quinoline ring is a transformative strategy that can significantly enhance the pharmacological profile of its derivatives. rsc.orgrsc.org By carefully selecting catalysts and reaction conditions, researchers can achieve high regioselectivity, enabling the precise modification of the molecule. rsc.org This opens up possibilities for creating libraries of this compound derivatives with diverse electronic and steric properties.

Furthermore, the ester group of this compound provides a handle for further modifications. For example, hydrolysis of the ester to the corresponding carboxylic acid allows for the formation of amides and other derivatives. nih.gov These derivatization strategies are crucial for systematic structure-activity relationship (SAR) studies.

Advanced Computational Modeling for Comprehensive Structure-Function Understanding

Computational modeling has become an indispensable tool in modern chemical research, providing deep insights into the relationship between molecular structure and function. For this compound and its derivatives, techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are being employed to predict their biological activities and understand their interactions with biological targets. nih.govnih.gov

QSAR studies establish mathematical models that correlate the structural or physicochemical properties of a series of compounds with their biological activity. nih.govnih.gov These models can then be used to predict the activity of newly designed molecules, thereby guiding the synthetic efforts towards more potent and selective compounds. nih.gov Various machine learning and deep learning methods are being integrated into QSAR modeling to enhance its predictive power. nih.govnih.gov

Molecular docking simulations provide a three-dimensional representation of how a molecule like this compound might bind to the active site of a protein or other biological macromolecule. nih.govnih.gov This information is invaluable for understanding the mechanism of action and for designing new derivatives with improved binding affinity and specificity. nih.gov

Table 2: Key Computational Techniques in Quinoline Research

| Computational Technique | Application | Insights Gained |

|---|---|---|

| Quantitative Structure-Activity Relationship (QSAR) | Predicting the biological activity of novel quinoline derivatives. nih.govnih.gov | Identification of key structural features that influence activity. |

| Molecular Docking | Simulating the binding of quinoline derivatives to biological targets. nih.govnih.gov | Understanding binding modes and designing molecules with enhanced affinity. |

| Molecular Dynamics (MD) Simulations | Studying the dynamic behavior of quinoline-receptor complexes over time. cup.edu.in | Assessing the stability of binding interactions. |

| Density Functional Theory (DFT) | Investigating the electronic properties of quinoline derivatives. researchgate.net | Understanding reactivity and intermolecular interactions. |

Integration of High-Throughput Synthesis and Screening in Chemical Libraries

The discovery of new lead compounds in medicinal chemistry and other fields relies heavily on the ability to synthesize and screen large numbers of molecules. rsc.org The integration of high-throughput synthesis and screening technologies is a key trend that is accelerating the pace of research on this compound and its analogues.

Automated synthesis platforms, including both parallel synthesis and flow chemistry systems, enable the rapid generation of chemical libraries containing a wide diversity of quinoline derivatives. rsc.orgnih.govsigmaaldrich.com These systems can perform reactions, purifications, and analyses with minimal human intervention, significantly increasing the efficiency of library production. sigmaaldrich.com

Once synthesized, these chemical libraries can be subjected to high-throughput screening (HTS) to identify compounds with desired biological activities. HTS platforms can test thousands of compounds per day against a specific biological target, allowing for the rapid identification of "hits." The data generated from HTS can then be used to inform the design of the next generation of compounds, creating an iterative cycle of design, synthesis, and testing.

Collaborative Research Opportunities in Fundamental Chemical Sciences

The multifaceted nature of quinoline chemistry presents numerous opportunities for collaborative research across different disciplines of the chemical sciences. The synthesis of novel this compound derivatives can benefit from the expertise of synthetic organic chemists, while the characterization of these new compounds requires the skills of analytical chemists.

Furthermore, the investigation of the physicochemical properties and potential applications of these molecules often involves collaboration with physical chemists, materials scientists, and biochemists. For instance, understanding the photophysical properties of new quinoline derivatives could lead to applications in materials science, while elucidating their biological activities requires close collaboration with medicinal chemists and biologists. rsc.org

The establishment of interdisciplinary research programs and the sharing of knowledge and resources will be crucial for unlocking the full potential of this compound and its analogues. Such collaborations can foster innovation and lead to breakthroughs in fundamental chemical sciences and beyond.

Q & A

Q. What are the standard synthetic routes for propyl quinoline-4-carboxylate, and how are intermediates characterized?

The Pfitzinger reaction is a foundational method for synthesizing quinoline-4-carboxylate esters. For example, ethyl quinoline-4-carboxylate intermediates are synthesized by coupling quinoline precursors with pyrimidine derivatives under reflux conditions . Intermediates are characterized using nuclear magnetic resonance (NMR) for structural elucidation, mass spectrometry (MS) for molecular weight confirmation, and elemental analysis to verify composition .

Q. Which analytical techniques are essential for assessing the purity and structural integrity of this compound?

High-performance liquid chromatography (HPLC) is critical for purity assessment, while - and -NMR provide structural verification. For example, in the synthesis of ethyl 2-(2,4,5-trimethoxyphenyl)quinoline-4-carboxylate, crystal structure validation via X-ray diffraction (space group , unit cell parameters: ) confirmed stereochemical accuracy . Elemental analysis (e.g., C: 64.38%, H: 4.60%) ensures stoichiometric consistency .

Q. What are the primary research applications of this compound in medicinal chemistry?

Quinoline derivatives are investigated as antimicrobial and anticancer agents due to their bioactivity. For instance, 2-(4-chlorophenyl)quinoline-4-carboxylic acid derivatives exhibit antibacterial activity against Staphylococcus aureus (MIC: 12.5 µg/mL) . Modifications at the 4-carboxylate position enhance target specificity, such as lactate dehydrogenase (LDH) inhibition in cancer studies .

Advanced Research Questions

Q. How can crystallographic software like OLEX2 and SHELX improve structural refinement of this compound derivatives?

OLEX2 integrates structure solution, refinement, and visualization, enabling precise determination of hydrogen-bonding networks (e.g., C=OH-N interactions) and unit cell parameters . SHELX programs (e.g., SHELXL) optimize refinement against high-resolution data, resolving challenges in twinned crystals or low-electron-density regions . For example, triclinic crystal systems () require iterative refinement to minimize -factors (< 0.05) .

Q. What experimental strategies resolve contradictions in biological activity data for quinoline-4-carboxylate derivatives?

Discrepancies in antimicrobial activity (e.g., 60–85% yield variations in 2-arylquinoline-4-carboxylic acids) may arise from synthetic impurities or stereochemical differences . Replicating assays under standardized conditions (e.g., broth microdilution for MIC determination) and employing structure-activity relationship (SAR) studies clarify mechanisms. Statistical tools (e.g., ANOVA) identify significant variations in dose-response curves .

Q. How does quinoline-4-carboxylate 2-oxidoreductase interact with this compound, and what methods elucidate this pathway?

The enzyme (EC 1.3.99.19) catalyzes hydroxylation at the 2-position using molybdenum cofactors. Spectrophotometric assays monitoring NADH oxidation () or HPLC analysis of 2-oxo-1,2-dihydroquinoline-4-carboxylate products quantify activity . Substrate specificity studies reveal that electron-deficient quinolines (e.g., 4-chloroquinoline) exhibit higher turnover rates .

Methodological Considerations

Q. What computational approaches complement experimental studies of this compound?

Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like LDH, guiding synthetic prioritization of derivatives with favorable ΔG values (< -8 kcal/mol) . Density functional theory (DFT) calculations optimize reaction pathways, such as Pfitzinger condensation energetics, reducing trial-and-error synthesis .

Q. How are toxicity and safety assessed for this compound in preclinical research?

Acute Exposure Guideline Levels (AEGLs) for related compounds (e.g., propyl chloroformate) are extrapolated due to limited data . In vitro cytotoxicity assays (e.g., MTT on HEK293 cells) and in silico toxicity prediction tools (e.g., ProTox-II) prioritize derivatives with low hepatotoxicity risk .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.